



(1S)-1-(piperidin-4-yl)ethan-1-ol discovery and history

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Compound of Interest

Compound Name: (1S)-1-(piperidin-4-yl)ethan-1-ol

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An In-Depth Technical Guide on (1S)-1-(Piperidin-4-yl)ethan-1-ol: Discovery and History

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] This versatile heterocyclic amine is a key pharmacophore in drug development, with derivatives exhibiting activities including anticancer, anti-HIV, analgesic, and CNS-modulating properties. [2][3] The compound **(1S)-1-(piperidin-4-yl)ethan-1-ol** belongs to this broad class of molecules and represents a chiral building block with potential for developing novel therapeutics. Due to its specific stereochemistry, it can offer enhanced selectivity and potency for its biological targets. This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of **(1S)-1-(piperidin-4-yl)ethan-1-ol**, drawing upon the broader history and chemistry of piperidine derivatives.

Discovery and Historical Context

While specific historical records detailing the first discovery of **(1S)-1-(piperidin-4-yl)ethan-1-ol** are not readily available in the public domain, its existence is a logical outcome of the extensive exploration of the piperidine scaffold in drug discovery. The development of piperidine-based drugs has a long history, with early research focusing on analgesics and CNS agents. The synthesis of piperidin-4-one, a key precursor, has been a subject of interest for decades, with various methods developed for its preparation and the introduction of diverse substituents.[1][2]



The emergence of stereoselective synthesis techniques has allowed for the preparation of specific enantiomers of chiral piperidine derivatives like **(1S)-1-(piperidin-4-yl)ethan-1-ol**. This capability is crucial in modern drug development, as different enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. The availability of **(1S)-1-(piperidin-4-yl)ethan-1-ol** as a chemical building block from various suppliers indicates its utility in the synthesis of more complex molecules for drug discovery programs.[4][5]

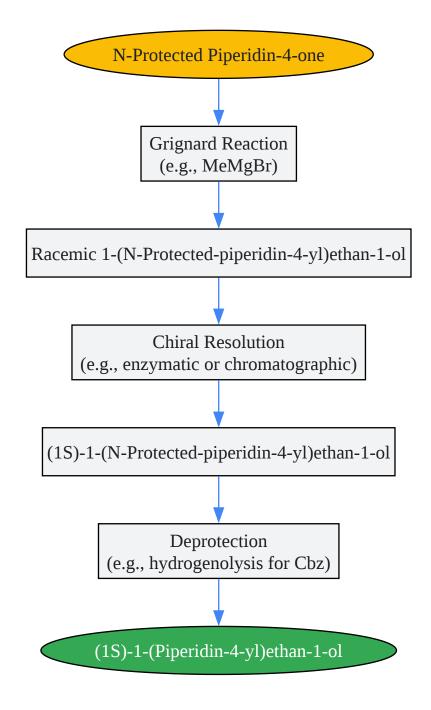
Synthetic Methodologies

The synthesis of **(1S)-1-(piperidin-4-yl)ethan-1-ol** can be conceptualized through established organometallic and stereoselective reduction techniques, starting from a suitable piperidine precursor. A common starting material is a protected piperidin-4-one.

General Synthetic Workflow

A plausible synthetic route to **(1S)-1-(piperidin-4-yl)ethan-1-ol** is outlined below. This workflow is representative of modern asymmetric synthesis strategies.





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Caption: General synthetic workflow for (1S)-1-(piperidin-4-yl)ethan-1-ol.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, hypothetical protocol for the synthesis of **(1S)-1-(piperidin-4-yl)ethan-1-ol**, based on general organic chemistry principles and syntheses of similar compounds.



Step 1: Grignard Reaction

- To a solution of N-benzyl-piperidin-4-one (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3 M in diethyl ether) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 1-(N-benzyl-piperidin-4-yl)ethan-1-ol.

Step 2: Chiral Resolution (Enzymatic)

- Dissolve the racemic alcohol (1.0 eq) and vinyl acetate (3.0 eq) in tert-butyl methyl ether.
- Add lipase B from Candida antarctica (Novozym 435) (10% w/w).
- Shake the mixture at 30 °C and monitor the reaction by chiral HPLC.
- Once approximately 50% conversion is reached, filter off the enzyme and wash with tertbutyl methyl ether.
- Concentrate the filtrate and separate the resulting (R)-acetate and the unreacted (S)-alcohol by column chromatography on silica gel.

Step 3: Deprotection

- Dissolve the (1S)-1-(N-benzyl-piperidin-4-yl)ethan-1-ol (1.0 eq) in ethanol.
- Add palladium on carbon (10 mol%).
- Hydrogenate the mixture under a balloon of hydrogen gas at room temperature overnight.
- Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield (1S)-1-(piperidin-4-yl)ethan-1-ol.



Potential Pharmacological Activity and Signaling Pathways

Given that the piperidine scaffold is present in a vast array of pharmacologically active molecules, **(1S)-1-(piperidin-4-yl)ethan-1-ol** is a valuable chiral intermediate for the synthesis of compounds targeting various receptors and enzymes. For instance, many piperidine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as opioid, dopamine, and serotonin receptors, or ion channels.

The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a drug candidate synthesized from **(1S)-1-(piperidin-4-yl)ethan-1-ol**.



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Caption: Generalized GPCR signaling pathway potentially modulated by a piperidine derivative.

Quantitative Data

As there is no publicly available quantitative biological data specifically for **(1S)-1-(piperidin-4-yl)ethan-1-ol**, the following table provides a template with hypothetical data for a derivative of this compound, illustrating the types of data that would be collected during a drug discovery campaign.



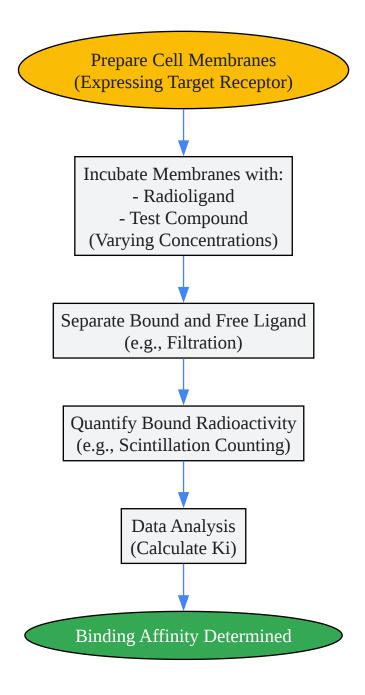
Compound ID	Target	Binding Affinity (Ki, nM)	Functional Activity (EC50, nM)	Selectivity (vs. Off-Target)
Derivative A	Receptor X	15.2	45.8	>100-fold vs. Receptor Y
Derivative B	Receptor X	8.7	22.1	>200-fold vs. Receptor Y
Derivative C	Receptor Z	120.5	350.0	>50-fold vs. Receptor W

Experimental Protocols for Biological Assays

A crucial step in characterizing a new compound is to determine its binding affinity for its putative target. The following is a generalized protocol for a radioligand binding assay.

Radioligand Binding Assay Workflow





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Caption: Workflow for a radioligand binding assay.

Detailed Protocol (Representative)

 Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.



- Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-naloxone for opioid receptors), and varying concentrations of the test compound (derived from (1S)-1-(piperidin-4-yl)ethan-1-ol). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
- Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
- Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

(1S)-1-(piperidin-4-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry. While its specific discovery and history are not well-documented, its importance lies in its potential for the stereoselective synthesis of novel drug candidates. The piperidine scaffold continues to be a privileged structure in drug discovery, and the availability of chiral intermediates like (1S)-1-(piperidin-4-yl)ethan-1-ol enables the exploration of chemical space with greater precision, leading to the development of safer and more effective medicines. Future research will undoubtedly continue to leverage this and similar building blocks to create next-generation therapeutics for a wide range of diseases.



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